molecular formula C13H13ClN2O3 B7740384 1-Benzyl-3-chloro-4-(2-hydroxyethylamino)pyrrole-2,5-dione

1-Benzyl-3-chloro-4-(2-hydroxyethylamino)pyrrole-2,5-dione

Cat. No.: B7740384
M. Wt: 280.70 g/mol
InChI Key: ZYRIEXQJSHIYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-chloro-4-(2-hydroxyethylamino)pyrrole-2,5-dione is a synthetic organic compound belonging to the pyrrole family. This compound is characterized by its unique structure, which includes a benzyl group, a chloro substituent, and a hydroxyethylamino group attached to a pyrrole-2,5-dione core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-Benzyl-3-chloro-4-(2-hydroxyethylamino)pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Core: The pyrrole-2,5-dione core can be synthesized through a condensation reaction between a suitable diketone and an amine.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrole core.

    Chlorination: The chloro substituent is added through a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Hydroxyethylamino Group: The hydroxyethylamino group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylamine reacts with the chlorinated pyrrole core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Benzyl-3-chloro-4-(2-hydroxyethylamino)pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions, forming a variety of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

1-Benzyl-3-chloro-4-(2-hydroxyethylamino)pyrrole-2,5-dione has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-chloro-4-(2-hydroxyethylamino)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-3-chloro-4-(2-hydroxyethylamino)pyrrole-2,5-dione can be compared with other similar compounds, such as:

    1-Benzyl-3-chloro-4-(2-aminoethylamino)pyrrole-2,5-dione: Similar structure but with an aminoethylamino group instead of a hydroxyethylamino group.

    1-Benzyl-3-chloro-4-(2-hydroxypropylamino)pyrrole-2,5-dione: Similar structure but with a hydroxypropylamino group instead of a hydroxyethylamino group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3-chloro-4-(2-hydroxyethylamino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c14-10-11(15-6-7-17)13(19)16(12(10)18)8-9-4-2-1-3-5-9/h1-5,15,17H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRIEXQJSHIYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.